REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.[NH:13]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(OCC)(=O)C.Cl>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[O:9][C:8]([N:13]3[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:7][C:6]=2[CH:11]=1
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Name
|
|
Quantity
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70 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C2=C(N=C(O2)S)C1)C
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Name
|
|
Quantity
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1.4 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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70 g
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Type
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reactant
|
Smiles
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N1CCNCCC1
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Name
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|
Quantity
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0.7 L
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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0.7 L
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Type
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solvent
|
Smiles
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O
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Name
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Quantity
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55 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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STIRRING
|
Details
|
with stirring
|
Type
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WASH
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Details
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The separated organic layer was washed with water (1.2 L)
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Type
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ADDITION
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Details
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The remaining organic layer was added with water (1.2 L)
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Type
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ADDITION
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Details
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added dropwise with 6 N hydrochloric acid
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Type
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STIRRING
|
Details
|
with stirring
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Type
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ADDITION
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Details
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The separated aqueous layer was added with ethyl acetate (1.4 L)
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Type
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ADDITION
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Details
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added with 5 N aqueous sodium hydroxide (180 mL)
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Type
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STIRRING
|
Details
|
with stirring
|
Type
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WASH
|
Details
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The separated organic layer was washed with water (1.4 L), and dried anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=C(N=C(O2)N2CCNCCC2)C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |